
Trichloroacetic anhydride
Overview
Description
Trichloroacetic anhydride (chemical formula: (Cl₃CCO)₂O) is a highly reactive acylating agent derived from trichloroacetic acid. It features two trichloroacetyl groups linked by an oxygen atom, with three electron-withdrawing chlorine atoms on each acetyl group. This structure enhances the electrophilicity of its carbonyl carbons, making it a potent reagent in organic synthesis. Key applications include:
- Acylation reactions: Used to introduce trichloroacetyl groups into substrates such as amines, alcohols, and thiols .
- Cyclization: Facilitates solvent-free Friedel–Crafts cyclizations to form benzothiepins, dibenzoxepins, and other heterocycles .
- Stabilization: In situ generation of trichloroacetic acid (from its anhydride) aids in stabilizing reactive intermediates, such as deuterated sulfanes (D₂S₂), by reducing volatility and decomposition .
Its reactivity necessitates careful handling, as it is classified as corrosive and requires separate storage from bases and oxidizing agents .
Preparation Methods
Transanhydridization with Acetic Anhydride
The most widely documented method for TCAA synthesis involves the transanhydridization of trichloroacetic acid (TCAA) with acetic anhydride. This approach, detailed in DE3107108A1 , avoids the generation of corrosive byproducts such as hydrogen chloride or phosphoric acid, which are common in older methods .
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic acyl substitution, where acetic anhydride acts as both a solvent and a reactant. The molar ratio of trichloroacetic acid to acetic anhydride is critical, with optimal yields achieved at a 1:1 to 1:10 ratio . The mixture is maintained at 10–70°C for 0.5–5 hours, followed by fractional distillation under reduced pressure (20–100°C head temperature) to isolate TCAA .
Yield and Scalability
This method achieves yields exceeding 85% under vacuum distillation. A key advantage is the recyclability of excess acetic anhydride and byproduct acetic acid, enhancing cost efficiency for industrial-scale production .
Table 1: Optimal Parameters for Transanhydridization
Parameter | Range |
---|---|
Molar Ratio (TCAA:Ac₂O) | 1:1 to 1:10 |
Temperature | 10–70°C |
Reaction Time | 0.5–5 hours |
Distillation Pressure | 23–760 mmHg |
Yield | 85–90% |
TPPO-Catalyzed Synthesis with Oxalyl Chloride
A novel method reported in ACS Omega (2022) utilizes triphenylphosphine oxide (TPPO) as a catalyst to convert trichloroacetic acid directly into its anhydride using oxalyl chloride . This room-temperature process is notable for its rapid reaction time (<1 hour) and high efficiency.
Catalytic Cycle and Solvent Effects
TPPO facilitates the in situ generation of trichloroacetyl chloride, which subsequently reacts with additional TCAA to form the anhydride. Acetonitrile (CH₃CN) is the preferred solvent due to its ability to dissolve both TPPO and oxalyl chloride, achieving yields up to 88% .
Table 2: TPPO-Catalyzed Synthesis Conditions
Parameter | Value |
---|---|
Catalyst Loading | 10 mol% TPPO |
Solvent | Acetonitrile |
Temperature | 25°C |
Reaction Time | 1 hour |
Yield | 88% |
Chlorination-Based Precursor Strategies
Historical methods, such as those described in US2613220A , involve chlorinating acetic acid or acetic anhydride to produce trichloroacetic acid, which is then converted to TCAA . Although less direct, this approach remains relevant for integrated manufacturing processes.
Chlorination Process Details
A mixture of glacial acetic acid (15–75%) and acetic anhydride (25–85%) is chlorinated at 70–170°C until trichloroacetic acid dominates (>90% purity) . Subsequent transanhydridization with acetic anhydride yields TCAA.
Byproduct Management
Chlorination generates hydrogen chloride gas, which requires scrubbing. Modern adaptations integrate HCl capture systems to produce hydrochloric acid for downstream applications, improving sustainability .
Comparative Analysis of Methods
Efficiency and Practicality
-
Transanhydridization : Best for large-scale production due to mild conditions and recyclability .
-
TPPO-Catalyzed : Ideal for lab-scale synthesis with rapid results but limited by oxalyl chloride’s hazards .
-
Chlorination Route : Primarily for TCAA precursor synthesis; less efficient for direct anhydride production .
Environmental Impact
The TPPO method’s room-temperature operation reduces energy consumption, while transanhydridization’s closed-loop system minimizes waste . Chlorination, however, requires robust emissions control .
Chemical Reactions Analysis
Types of Reactions: Trichloroacetic anhydride undergoes various chemical reactions, including:
Acylation: It is used as an acylating agent in organic synthesis.
Derivatization: It reacts with primary and secondary amines to form stable derivatives, which are useful in gas chromatography and mass spectrometry analyses.
Common Reagents and Conditions:
Acylation Reactions: Typically involve the use of this compound with amines or alcohols under mild conditions.
Derivatization Reactions: Often carried out in the presence of tertiary amines and solvents like dimethylformamide or acetonitrile.
Major Products:
Acylated Compounds: Formed from the reaction with amines or alcohols.
Stable Derivatives: Produced during derivatization, which are useful for analytical purposes.
Scientific Research Applications
Chemical Synthesis
Reactivity and Derivatization:
Trichloroacetic anhydride is primarily utilized as a derivatization reagent. It is particularly effective in the analysis of various drugs and metabolites, including:
- Amphetamines: Used in the derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.
- Methamphetamine and 3,4-methylenedioxymethamphetamine: Similar applications as with amphetamines .
Synthesis of Complex Molecules:
The compound serves as a key intermediate in the synthesis of more complex organic structures. For example, it can react with 2-methyl-pyridine to form trichloroacetonylpyridine, which has further applications in organic synthesis .
Analytical Chemistry
Gas-Liquid Chromatography:
this compound is employed in the determination of metabolites from l-alpha-acetylmethadol (LAAM), such as noracetylmethadol and dinoracetylmethadol, through electron capture gas-liquid chromatography. This method enhances the detection sensitivity and specificity of these compounds in biological samples .
Environmental Analysis:
The compound is also relevant in environmental chemistry for analyzing chlorinated compounds resulting from water disinfection processes. Its ability to form derivatives aids in identifying and quantifying these substances in environmental samples .
Biological Research
Toxicological Studies:
this compound has been involved in studies investigating its carcinogenic potential. Research on trichloroacetic acid, a related compound, has shown increased incidences of liver tumors in animal models when exposed to high concentrations over extended periods. Such findings highlight the importance of understanding the implications of this compound's use in biological systems .
Pharmaceutical Applications
Drug Development:
In pharmaceutical research, this compound is used for modifying drug candidates to improve their pharmacokinetic properties. Its ability to facilitate specific reactions makes it a useful tool in drug synthesis and optimization.
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Chemical Synthesis | Derivatization for amphetamines and related drugs | Enhanced detection via GC-MS |
Analytical Chemistry | Metabolite determination from LAAM | Increased sensitivity and specificity |
Biological Research | Toxicological studies on carcinogenicity | Insights into safety and health impacts |
Pharmaceutical Applications | Modifying drug candidates | Improved pharmacokinetics |
Mechanism of Action
Trichloroacetic anhydride exerts its effects primarily through acylation and derivatization reactions. The compound reacts with nucleophiles, such as amines and alcohols, to form acylated products. This reactivity is due to the electron-withdrawing effect of the three chlorine atoms, which makes the carbonyl carbon highly electrophilic .
Comparison with Similar Compounds
Trichloroacetic anhydride is compared below with structurally related acid anhydrides, focusing on reactivity, applications, and physicochemical properties.
This compound vs. Acetic Anhydride
Mechanistic Insight : The chlorine atoms in this compound withdraw electron density from the carbonyl carbon, increasing its susceptibility to nucleophilic attack. This makes it ~10–100× more reactive than acetic anhydride in acyl substitution reactions .
This compound vs. Trifluoroacetic Anhydride
Selectivity Differences : While trifluoroacetic anhydride’s higher reactivity suits rapid derivatization, this compound is preferred in low-volatility or sterically demanding reactions (e.g., D₂S₂ synthesis) .
This compound vs. Pivaloyl Chloride
Steric Effects : Pivaloyl chloride’s bulky tert-butyl group limits its use in reactions requiring high electrophilicity, whereas this compound’s planar structure enables broader substrate compatibility .
Biological Activity
Trichloroacetic anhydride (TCAA) is a chemical compound known for its significant biological activity and utility in various scientific applications, particularly in the fields of organic chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, applications in research, and safety considerations.
This compound is derived from trichloroacetic acid and is characterized by its high reactivity due to the presence of three chlorine atoms. Its chemical formula is , and it exists as a colorless liquid with a pungent odor. It is highly soluble in organic solvents but reacts vigorously with water, releasing hydrochloric acid.
Mechanisms of Biological Activity
1. Derivatization Agent:
TCAA is primarily used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds, including drugs and metabolites. It forms stable derivatives that enhance detection sensitivity and specificity. For instance, TCAA has been employed to analyze amphetamines in urine samples, where it aids in the formation of derivatives that are more easily detectable by mass spectrometry .
2. Nitration Catalyst:
Research has indicated that TCAA can catalyze the nitration of aromatic compounds, which is significant for analytical chemistry. In a study involving toluene, TCAA facilitated the conversion of nitrate to nitrotoluene isomers, demonstrating its effectiveness as an alternative to traditional catalysts like sulfuric acid . This method not only improves safety but also enhances the integrity of biological samples.
3. Interaction with Biological Molecules:
TCAA has been shown to interact with nucleotides, potentially influencing phosphorylation reactions. This interaction indicates its role in biochemical pathways that involve nucleotide metabolism .
Applications in Research
TCAA's unique properties make it valuable in several research domains:
- Pharmacological Studies: TCAA is utilized in the analysis of psychoactive substances and their metabolites, aiding in toxicological assessments and drug monitoring .
- Biochemical Assays: Its ability to form stable derivatives allows for improved quantification of biological molecules in complex matrices like blood or urine.
- Material Science: Studies have explored TCAA's effects on polymers, such as poly(ε-caprolactone), indicating potential applications in material modification and synthesis .
Case Studies
Case Study 1: Drug Metabolite Analysis
A study focused on the quantitative determination of l-alpha-acetylmethadol (LAAM) metabolites using TCAA demonstrated its effectiveness in producing derivatives suitable for electron capture gas-liquid chromatography. The results showed enhanced sensitivity compared to other derivatizing agents, confirming TCAA's superiority in this context .
Case Study 2: Environmental Safety
Research into the environmental impact of TCAA revealed that while it poses risks due to its corrosive nature, proper handling and usage protocols can mitigate these risks. The assessment emphasized the need for safety measures when working with this compound in laboratory settings .
Safety Considerations
This compound is classified as hazardous due to its corrosive properties and potential health effects upon exposure. It can cause severe burns and irritation upon contact with skin or mucous membranes. Safety protocols should include:
- Use of personal protective equipment (PPE) such as gloves and goggles.
- Working within a fume hood to avoid inhalation of vapors.
- Immediate decontamination procedures in case of exposure.
Q & A
Q. Basic: What are the optimal methods for synthesizing TCAA, and what challenges arise during purification?
TCAA is synthesized via chlorination of acetic acid using acetic anhydride as a catalyst under UV light. This reaction produces side products like acetyl chloride and chloroacetyl chloride, which require fractional distillation for isolation . Key challenges include:
- Impurity management : Dichloroacetic and trichloroacetic acids are difficult to separate due to similar boiling points.
- Catalyst selection : Sulfur or red phosphorus may be used as alternatives to acetic anhydride, but they introduce additional purification steps .
Mechanistic Insight :
- Acid-driven acceleration : Halogenated anhydrides increase electrophilicity at the carbonyl carbon, enhancing reactivity .
- Decomposition pathways : Competing hydrolysis or acid-catalyzed degradation requires careful control of stoichiometry and temperature .
Q. Methodological: How can TCAA improve derivatization efficiency in GC/MS analysis of polar metabolites?
TCAA is a robust derivatizing agent for amines and hydroxyl groups, enhancing volatility and mass spectral sensitivity. For example:
- Amphetamines in urine : Derivatization with TCAA yields stable trifluoroacetyl derivatives with distinct high-mass fragments (e.g., m/z 91, 119), improving detection limits .
- Comparison with other reagents : TCAA outperforms heptafluorobutyryl chloride in derivative stability but is less sensitive than pentafluorobenzoyl chloride for electron capture detection .
Protocol Optimization :
Sample prep : Use Bond Elut Certify cartridges for solid-phase extraction .
Derivatization : React TCAA (1:2 molar ratio) at 70°C for 30 min.
GC/MS conditions : Use a 5% phenyl-methyl polysiloxane column with gradient elution .
Q. Basic: What safety and stability considerations are critical when handling TCAA?
-
Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis .
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Hazards : Corrosive to skin/eyes; use PPE and fume hoods .
-
Stability data :
Property Value Reference Density (25°C) 1.69 g/mL Dielectric constant 5.0 (25°C)
Q. Advanced: How does TCAA compare to TFAA in nucleoside phosphorylation and peptide acylation?
- Nucleoside phosphorylation : TCAA forms mixed anhydrides with thymidine 5'-phosphate in dimethylformamide, enabling efficient phosphorylation. However, TFAA’s lower steric hindrance allows faster reactions but requires anhydrous conditions .
- Peptide acylation : TCAA is less efficient than propionic anhydride for lysine blocking in mass spectrometry due to competing hydrolysis .
Case Study : In oligonucleotide synthesis, TCAA-based deblocking mixes (3% in CH₂Cl₂) achieve >95% detritylation efficiency but may require post-treatment washes to remove residual acid .
Q. Methodological: How can researchers reconcile discrepancies in derivative stability between TCAA and halogenated acylating agents?
Discrepancies arise from reagent electrophilicity and matrix effects. For example:
- Contradiction : TCAA produces stable derivatives for methamphetamine but decomposes LAAM metabolites due to steric hindrance .
- Resolution : Optimize derivatization pH (neutral for amines, acidic for hydroxyls) and use internal standards (e.g., deuterated analogs) to correct for matrix interference .
Properties
IUPAC Name |
(2,2,2-trichloroacetyl) 2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl6O3/c5-3(6,7)1(11)13-2(12)4(8,9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFKFJOEVLUFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871055 | |
Record name | Trichloroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Trichloroacetic anhydride | |
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URL | https://haz-map.com/Agents/19893 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4124-31-6 | |
Record name | Trichloroacetic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4124-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trichloroacetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2,2-trichloro-, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloroacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloroacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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